Thiophene E

Description

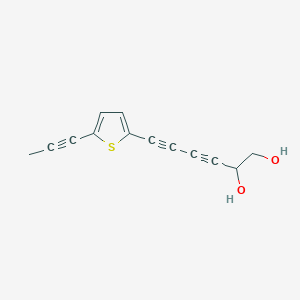

Structure

3D Structure

Properties

IUPAC Name |

6-(5-prop-1-ynylthiophen-2-yl)hexa-3,5-diyne-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2S/c1-2-5-12-8-9-13(16-12)7-4-3-6-11(15)10-14/h8-9,11,14-15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTNGUFZSYFSLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC=C(S1)C#CC#CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Thiophene E (ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of "Thiophene E," a representative 2-aminothiophene derivative identified for the purposes of this document as ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. The 2-aminothiophene scaffold is a crucial building block in medicinal chemistry, with derivatives showing a wide range of biological activities, including as selective inhibitors and modulators of various receptors.[1][2] This document details the Gewald synthesis, a robust and common method for preparing polysubstituted 2-aminothiophenes, and outlines the analytical techniques for the characterization of the resulting compound.[1][3][4][5]

Synthesis of this compound

The synthesis of this compound is achieved through the Gewald reaction, a multi-component condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[5]

Reaction Scheme:

3-Pentanone (B124093) + Ethyl Cyanoacetate (B8463686) + Sulfur → Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This protocol is adapted from established Gewald reaction procedures.[6][7]

Materials:

-

3-Pentanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Absolute ethanol (B145695)

-

Diethylamine (B46881) (or another suitable base like morpholine (B109124) or triethylamine)

-

Standard laboratory glassware for reflux and filtration

-

Stirring and heating apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve elemental sulfur (3.2 g, 0.1 mol) in absolute ethanol (50 mL).

-

Addition of Reagents: To this solution, add 3-pentanone (8.6 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol).

-

Initiation of Reaction: Add diethylamine (5 mL) as a catalyst to the mixture at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the precipitated solid by filtration. Wash the solid with cold ethanol to remove unreacted starting materials and impurities.

-

Recrystallization: Further purify the crude product by recrystallization from hot ethanol to yield this compound as brown plates.[8]

Caption: Workflow for the Gewald synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic and physical methods. Representative data are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₂S | [8] |

| Molecular Weight | 199.26 g/mol | [8] |

| Appearance | Brown plates | [8] |

| Melting Point | 114-116 °C (similar structure) | |

| Solubility | Soluble in ethanol, ethyl acetate |

The following tables present representative spectroscopic data for this compound, based on values reported for structurally similar compounds.[6][7]

Table 2.1: ¹H NMR (400 MHz, CDCl₃) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.10 | s (broad) | 2H | -NH₂ |

| 4.25 | q | 2H | -OCH₂CH₃ |

| 2.35 | s | 3H | C4-CH₃ |

| 2.20 | s | 3H | C5-CH₃ |

| 1.35 | t | 3H | -OCH₂CH₃ |

Table 2.2: ¹³C NMR (100 MHz, CDCl₃) Data

| Chemical Shift (δ, ppm) | Assignment |

| 166.0 | C=O (ester) |

| 164.0 | C2-NH₂ |

| 137.0 | C4 |

| 115.0 | C5 |

| 103.0 | C3 |

| 59.5 | -OCH₂CH₃ |

| 18.5 | C4-CH₃ |

| 14.5 | -OCH₂CH₃ |

| 14.0 | C5-CH₃ |

Table 2.3: Mass Spectrometry (ESI-MS) Data

| m/z | Interpretation |

| 199.07 | [M]⁺ (Calculated) |

| 200.07 | [M+H]⁺ (Found) |

| 154.05 | [M-OC₂H₅]⁺ |

| 126.05 | [M-COOC₂H₅]⁺ |

Table 2.4: FT-IR (KBr) Data

| Wavenumber (cm⁻¹) | Assignment |

| 3410, 3300 | N-H stretch (amine) |

| 2980, 2930 | C-H stretch (aliphatic) |

| 1665 | C=O stretch (ester) |

| 1610, 1585 | N-H bend / C=C stretch |

| 1250 | C-O stretch (ester) |

Biological Activity and Signaling Pathways

2-Aminothiophene derivatives are recognized for their diverse biological activities and have been investigated as promising drug candidates.[2][9] They have shown potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][9]

Notably, certain 2-aminothiophenes act as positive allosteric modulators (PAMs) of G-protein coupled receptors (GPCRs), such as the adenosine (B11128) A1 receptor and the glucagon-like peptide 1 receptor (GLP-1R).[10][11][12] PAMs bind to a site on the receptor distinct from the endogenous ligand binding site, enhancing the receptor's response to the natural agonist. This modulation can lead to therapeutic benefits, for instance, in the treatment of type 2 diabetes by enhancing insulin (B600854) secretion through GLP-1R.[10]

The diagram below illustrates the potential mechanism of action for a this compound analogue acting as a PAM at the GLP-1R.

Caption: this compound as a PAM of the GLP-1 receptor signaling pathway.

References

- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling "Thiophene E": A Case of Ambiguity in Chemical Nomenclature

A comprehensive search for a specific molecule designated "Thiophene E" has yielded no definitive IUPAC name or chemical structure, suggesting a potential ambiguity in the provided topic. While the world of thiophene (B33073) derivatives is vast and crucial to pharmaceutical and materials science, the term "this compound" does not correspond to a recognized, standard chemical entity in widely accepted chemical databases and literature.

Thiophene, a five-membered aromatic ring containing a sulfur atom, serves as a foundational scaffold for a multitude of derivatives with diverse biological and physical properties. The nomenclature of these derivatives follows systematic IUPAC rules, involving numbering of the ring and naming of substituent groups. However, the designation "this compound" does not align with these standard naming conventions.

It is plausible that "this compound" could represent:

-

A typographical error: The intended molecule might have a different name.

-

An internal or proprietary code: A company or research group may use this designation for a specific compound in their internal documentation.

-

A misinterpretation of a chemical drawing or a partial name: The "E" could refer to a specific isomer (e.g., the E isomer of a double bond in a substituent attached to the thiophene ring) or be part of a larger, more complex molecular name.

-

A metabolite designation: In one instance within the scientific literature, a "hydroxy-thiophene (E)" was mentioned as a metabolite in a reaction scheme involving thiophene-containing drugs. However, this is a generic label within a diagram and not a formal IUPAC name.

Without a precise chemical structure or a recognized systematic name, it is impossible to provide the in-depth technical guide requested. Key information such as the IUPAC name, detailed structural information, quantitative data (e.g., physicochemical properties, biological activity), experimental protocols for its synthesis and analysis, and any associated signaling pathways cannot be accurately determined.

To proceed with generating the requested technical whitepaper, clarification on the exact chemical identity of "this compound" is essential. Researchers, scientists, and drug development professionals are encouraged to verify the chemical name and/or provide a chemical structure (e.g., in SMILES or IUPAC format) to ensure the delivery of accurate and relevant scientific information.

Spectroscopic and Pathway Analysis of Thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of thiophene (B33073), a foundational heterocyclic compound in numerous pharmaceuticals and functional materials. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are presented, alongside a summary of key spectral data. Furthermore, this guide illustrates critical pathways involving thiophene synthesis and metabolism, visualized through logical diagrams to aid in understanding its chemical and biological transformations.

Spectroscopic Data of Thiophene

The following sections summarize the key spectroscopic data for thiophene, presented in a clear and concise tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For thiophene, both ¹H and ¹³C NMR provide characteristic signals that are indicative of its aromatic five-membered ring structure.

Table 1: ¹H NMR Spectroscopic Data for Thiophene

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H2, H5 | 7.182 | Multiplet | J(2,3) = 4.90, J(2,4) = 1.04, J(2,5) = 2.84 |

| H3, H4 | 6.993 | Multiplet | J(3,4) = 3.50, J(3,2) = 4.90, J(3,5) = 1.04 |

Note: Data acquired in CDCl₃. Chemical shifts are referenced to TMS (Tetramethylsilane).[1]

Table 2: ¹³C NMR Spectroscopic Data for Thiophene

| Carbons | Chemical Shift (δ) in ppm |

| C2, C5 | 125.6 |

| C3, C4 | 127.3 |

Note: Data acquired in CDCl₃.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes within a molecule. The IR spectrum of thiophene shows characteristic absorptions for C-H and C-S bonds, as well as aromatic ring vibrations.

Table 3: Key Infrared (IR) Absorption Bands for Thiophene

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~1520 | Medium | C=C Aromatic Ring Stretch |

| ~1440 | Medium | C-H In-plane Bend |

| ~1230 | Medium | C-H In-plane Bend |

| ~850 | Strong | C-H Out-of-plane Bend (2-substituted pattern) |

| ~710 | Strong | C-S Stretch |

Note: These are characteristic absorption ranges and may vary slightly based on the specific experimental conditions.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For thiophene, electron ionization (EI) is a common method.

Table 4: Mass Spectrometry Data for Thiophene

| Parameter | Value |

| Molecular Formula | C₄H₄S |

| Molecular Weight | 84.14 g/mol [5] |

| Major Fragment (m/z) | 84 (M⁺), 58, 45 |

Note: The molecular ion (M⁺) is typically the base peak in the electron ionization mass spectrum of thiophene.

Experimental Protocols

This section details the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

A solution of thiophene is prepared by dissolving approximately 0.04 mL of the analyte in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[1] The spectrum is acquired on a 300 MHz NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

2.1.2. ¹³C NMR Spectroscopy

The same sample prepared for ¹H NMR can be used for ¹³C NMR spectroscopy. The spectrum is acquired on a spectrometer operating at a corresponding frequency for ¹³C nuclei (e.g., 75 MHz for a 300 MHz ¹H instrument). A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the solvent peak of CDCl₃ (77.16 ppm).

Infrared (IR) Spectroscopy

For a liquid sample such as thiophene, the simplest method is to use Attenuated Total Reflectance (ATR) FT-IR spectroscopy. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then recorded by co-adding multiple scans (typically 16 or 32) at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Alternatively, a thin film of the liquid can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[6]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is performed using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification. A dilute solution of thiophene in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is injected into the GC. The thiophene is separated from the solvent and any impurities on the GC column and then introduced into the ion source of the mass spectrometer. The molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[7][8] The resulting ions are then separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Signaling Pathways and Experimental Workflows

This section provides visualizations of key chemical and biological pathways involving thiophene, created using the DOT language.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic and widely used method for the synthesis of thiophenes from a 1,4-dicarbonyl compound and a sulfur source, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[2][3]

Cytochrome P450 Metabolism of Thiophene-Containing Drugs

Thiophene moieties in drug molecules are susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver. This metabolic process can lead to the formation of reactive intermediates, such as thiophene-S-oxides and epoxides, which can be involved in both detoxification and toxicity pathways.[9][10][11][12][13]

References

- 1. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 2. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. benchchem.com [benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In-depth Technical Guide: Thiophene Derivatives in Drug Discovery

Disclaimer: The term "Thiophene E" does not correspond to a standard, publicly documented chemical entity. Therefore, this guide focuses on a prominent and structurally related thiophene (B33073) derivative with significant therapeutic applications to serve as a representative example for researchers, scientists, and drug development professionals. The principles and methodologies described herein are broadly applicable to the study of novel thiophene-based compounds.

Introduction to Thiophene and its Derivatives

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. Its unique electronic and structural properties make it a privileged scaffold in medicinal chemistry. Thiophene rings are bioisosteres of phenyl, furan, and pyridine (B92270) rings, allowing them to modulate the physicochemical and pharmacokinetic properties of drug candidates. Thiophene derivatives have been successfully incorporated into a wide range of therapeutic agents, demonstrating activities as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.

This guide will provide a comprehensive overview of the physical, chemical, and biological properties of thiophene-containing compounds, with a focus on methodologies and data presentation relevant to drug development.

Physicochemical Properties of a Representative Thiophene Derivative

The following table summarizes key physicochemical properties of a well-characterized thiophene-containing drug molecule. These parameters are critical for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Experimental Method | Reference |

| Molecular Formula | C₁₉H₂₂NO₄S₂⁺·Br⁻ | Elemental Analysis | |

| Molecular Weight | 472.4 g/mol | Mass Spectrometry | |

| Melting Point | 228.5 °C (443.3 °F) | Differential Scanning Calorimetry (DSC) | |

| Solubility | Water: >30 mg/mL | HPLC-UV | |

| Ethanol: ~10 mg/mL | HPLC-UV | ||

| LogP (Octanol/Water) | 1.6 | Shake-flask method | |

| pKa | ~10.4 (quaternary amine) | Potentiometric titration |

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of drug discovery research. Below are methodologies for determining the key physicochemical and biological properties of thiophene derivatives.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical measure of a compound's lipophilicity, which influences its membrane permeability and interaction with biological targets.

Protocol: Shake-Flask Method (OECD Guideline 107)

-

Preparation of Solutions: Prepare a stock solution of the thiophene derivative in a suitable solvent. Prepare n-octanol and water phases that are mutually saturated by shaking them together for 24 hours and then allowing them to separate.

-

Partitioning: Add a small aliquot of the stock solution to a flask containing a known ratio of the saturated n-octanol and water phases.

-

Equilibration: Seal the flask and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the flask to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the thiophene derivative using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Receptor Binding Assay

This protocol describes a method to determine the binding affinity of a thiophene derivative to its target receptor, a crucial step in characterizing its pharmacological activity.

Protocol: Radioligand Competition Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the target receptor. Homogenize the cells in a buffer and centrifuge to pellet the membranes. Resuspend the membranes in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of a radiolabeled ligand that binds to the target receptor, and varying concentrations of the unlabeled thiophene derivative (the competitor).

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound ligand passes through.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the thiophene derivative that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Biological Activity and Signaling Pathways

Many thiophene derivatives exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is essential for rational drug design and development.

Example Signaling Pathway: Muscarinic Receptor Antagonism

Certain thiophene-containing drugs function as antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. Antagonism of these receptors, particularly the M₃ subtype in the airways, leads to bronchodilation.

Caption: Antagonism of M3 muscarinic receptor by a thiophene derivative.

Experimental Workflow for Target Validation

The following diagram illustrates a typical workflow for validating the biological target of a novel thiophene derivative.

Caption: A typical workflow for validating the biological target of a novel compound.

Conclusion

Thiophene-based scaffolds are of significant interest in modern drug discovery. A thorough understanding of their physicochemical properties, combined with robust experimental methodologies for biological characterization, is essential for the successful development of new therapeutic agents. The protocols and workflows presented in this guide provide a framework for the systematic evaluation of novel thiophene derivatives, from initial characterization to target validation. Researchers are encouraged to adapt and refine these methods to suit the specific properties of their compounds of interest.

The Core Mechanism of Action of Thiophene E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene (B33073) E, a naturally occurring polyacetylene derivative also known as Echinoynethiophene A, has demonstrated notable cytotoxic and antiproliferative activities, particularly against epidermoid carcinoma cells. This technical guide provides a comprehensive overview of the current understanding of Thiophene E's mechanism of action, drawing from available data on its biological effects and the established mechanisms of related thiophene-containing compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes putative signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound, with the chemical structure 7,10-epithio-7,9-tridecadiene-3,5,11-triyne-1,2-diol, is a natural product that has been isolated from various plant species.[1] Its biological activity is primarily characterized by its cytotoxic and antiproliferative effects on cancer cell lines.[1] While specific mechanistic studies on this compound are limited, the broader class of thiophene derivatives and polyacetylenes are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and interference with key cellular signaling pathways.[2] This guide aims to consolidate the existing knowledge on this compound and provide a framework for its further investigation as a potential therapeutic agent.

Biological Activities and Quantitative Data

The primary biological activities of this compound that have been experimentally determined are its cytotoxic and antiproliferative effects against the A-431 human epidermoid carcinoma cell line. It has also been shown to have weak antibacterial activity.

Table 1: Cytotoxic and Antiproliferative Activity of this compound

| Cell Line | Activity Type | IC₅₀ (µM) | Reference |

| A-431 (Epidermoid Carcinoma) | Cytotoxicity | 18.9 | [3] |

| A-431 (Epidermoid Carcinoma) | Antiproliferation | 9.8 | [3] |

| MRC-5 (Normal Lung Fibroblast) | Cytotoxicity | 12.3 | [3] |

| MRC-5 (Normal Lung Fibroblast) | Antiproliferation | 6.5 | [3] |

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Activity Type | MIC (µg/mL) | Reference |

| MRSA ATCC 43300 | Antibacterial | 25 | [3] |

Putative Mechanism of Action

Direct molecular targets and specific signaling pathways for this compound have not yet been fully elucidated. However, based on the known mechanisms of similar thiophene-containing polyacetylenes, a plausible mechanism of action involves the induction of apoptosis through intrinsic cellular pathways.

Thiophene derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial depolarization and the activation of caspase cascades.[2] The polyacetylene backbone of this compound may contribute to its ability to intercalate into cellular membranes, disrupting their function and initiating stress responses that can lead to programmed cell death.

Proposed Signaling Pathway for Cytotoxicity

The following diagram illustrates a hypothetical signaling pathway for the cytotoxic action of this compound, based on the known mechanisms of related compounds.

Caption: A proposed signaling pathway for this compound-induced cytotoxicity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay for Cytotoxicity and Antiproliferation

This protocol is used to determine the concentration at which this compound inhibits cell viability by 50% (IC₅₀).

Workflow Diagram:

Caption: A generalized workflow for the MTT cell viability assay.

Materials:

-

A-431 or MRC-5 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from the stock solution.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).

-

Incubation: Incubate the plates for the desired period (e.g., 72 hours for antiproliferation assays).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound presents as a promising natural product with demonstrated cytotoxic and antiproliferative activities. While its exact mechanism of action remains to be fully elucidated, the available data suggests that it likely acts through the induction of apoptosis, a common mechanism for thiophene-containing anticancer agents.

Future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational docking to identify the direct molecular targets of this compound.

-

Signaling Pathway Analysis: Performing detailed studies, including Western blotting and gene expression analysis, to determine the specific signaling pathways modulated by this compound in cancer cells.

-

In Vivo Efficacy: Evaluating the antitumor activity of this compound in animal models to assess its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features required for its biological activity and to potentially develop more potent and selective derivatives.

A thorough understanding of the mechanism of action of this compound will be crucial for its potential development as a novel anticancer therapeutic.

References

- 1. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of Thiophene E: A Technical Guide to its In-Vitro Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of Thiophene E, a naturally occurring polyacetylene derivative. This compound, also known as Echinoynethiophene A, has demonstrated notable cytotoxic and antiproliferative effects, marking it as a compound of interest for further investigation in oncology research. This document details its known biological activities, presents quantitative data in a structured format, and provides the experimental protocol for the primary assay used in its evaluation.

Biological Activity Profile of this compound

This compound (7,10-epithio-7,9-tridecadiene-3,5,11-triyne-1,2-diol) is a natural product that has been isolated from plant species such as Ambrosia artemisiifolia and Echinops grijisii.[1][2] Initial screenings have primarily focused on its potential as an anticancer agent, revealing cytotoxic and antiproliferative activities against various human cancer cell lines.[1] Additionally, some weak antimicrobial activity has been reported.[1]

The primary mechanism of its anticancer action has not yet been fully elucidated, and further research is required to identify the specific signaling pathways modulated by this compound. Thiophene derivatives, as a class of compounds, are known to exert their effects through various mechanisms, including the induction of apoptosis and modulation of key cellular signaling pathways such as the PI3K-Akt and MAPK pathways.[3][4]

Quantitative Biological Data

The biological activity of this compound has been quantified using in-vitro cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) values, providing a clear comparison of its efficacy across different cell lines.

| Compound | Cell Line | Assay Type | IC50 / CC50 (µM) | Reference |

| This compound | A-431 (human epidermoid carcinoma) | Antiproliferative (MTT) | 16.2 | [1] |

| A-431 (human epidermoid carcinoma) | Cytotoxic (MTT) | 29.1 | [1] | |

| MRC-5 (human fetal lung fibroblast) | Antiproliferative (MTT) | 5.3 | [1] | |

| MRC-5 (human fetal lung fibroblast) | Cytotoxic (MTT) | 10.9 | [1] | |

| "Thiophene-E" * | MCF-7 (human breast adenocarcinoma) | Not Specified | 0.09 | [4] |

*Note: The identity of "Thiophene-E" in this specific study as the natural product Echinoynethiophene A has not been definitively confirmed.

Experimental Protocols

The primary method used for evaluating the antiproliferative and cytotoxic activity of this compound is the MTT assay.[1] This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells, forming a purple formazan (B1609692) product.

MTT Assay for Antiproliferative and Cytotoxic Activity

Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC50) or causes 50% cell death (CC50).

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Selected human cancer cell lines (e.g., A-431) and normal cell lines (e.g., MRC-5)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan dissolution)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding:

-

For antiproliferation assays, seed cells in 96-well plates at a low density (e.g., 5,000 cells/well).

-

For cytotoxicity assays, seed cells at a higher density (e.g., 10,000 cells/well) to ensure confluency.

-

Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic agent).

-

Incubate the plates for the desired exposure time (e.g., 72 hours for antiproliferation, 24 hours for cytotoxicity).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plates for an additional 3-4 hours at 37°C, allowing the MTT to be metabolized.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Gently shake the plates for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration.

-

Determine the IC50 or CC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope).

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the biological activity screening for this compound.

References

A Technical Guide to the Discovery, Isolation, and Characterization of Naturally Occurring Thiophenes from the Asteraceae Family

A Note on "Thiophene E": An extensive review of scientific literature indicates that "this compound" is not a recognized designation for a specific, naturally occurring thiophene (B33073) compound. This guide will, therefore, focus on a well-documented and significant class of naturally occurring thiophenes: the acetylenic thiophenes found predominantly in plants of the Asteraceae family. These compounds serve as an excellent and representative model for the discovery and isolation of this class of natural products.

Introduction to Naturally Occurring Thiophenes

Thiophenes are five-membered aromatic heterocyclic compounds containing a single sulfur atom. While the thiophene scaffold is a cornerstone in synthetic medicinal chemistry, its natural occurrence is relatively rare, with the most prominent examples being acetylenic thiophenes.[1][2][3][4] These specialized metabolites are characteristic of the Asteraceae family, found in genera such as Tagetes (marigolds), Echinops (globe thistles), Artemisia, and Porophyllum.[1][2][5]

Naturally occurring thiophenes typically consist of one to five thiophene rings, often linked at the α-positions and substituted with acetylenic (containing carbon-carbon triple bonds) side chains.[2][3] These compounds are believed to function as a chemical defense mechanism for the plant, exhibiting a wide spectrum of potent biological activities, including phototoxic, insecticidal, nematicidal, antimicrobial, and antiviral properties.[1][3][5][6] A prominent and extensively studied example is α-terthienyl (α-T), a trithiophene first identified in the flowers of Tagetes erecta.[7] This guide will use α-terthienyl and related bithiophenes from Tagetes species as primary examples.

Discovery and Isolation from Natural Sources

The discovery of thiophenes in the Asteraceae family dates back to the mid-20th century.[7] The primary source for these compounds is the plant's roots, although they can be detected in other tissues.[8][9] The general workflow for their isolation involves extraction from plant material, followed by chromatographic purification and structural elucidation.

General Experimental Workflow

The process begins with the collection and preparation of plant material, followed by solvent extraction and a series of purification steps to isolate the target thiophene compounds.

Caption: General workflow for thiophene isolation and analysis.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported for the isolation of thiophenes from Tagetes species.[9][10][11]

Protocol 1: Extraction of Thiophenes from Tagetes Roots

-

Plant Material Preparation: Air-dry the roots of Tagetes erecta or Tagetes patula at room temperature until brittle. Grind the dried roots into a fine powder using a mechanical mill.

-

Solvent Selection: While various solvents can be used, 95% ethanol has been shown to be effective for thiophene extraction.[9] For a more nonpolar extraction targeting compounds like α-terthienyl, a mixture of n-hexane and tert-Butyl methyl ether (TBME) is also common.[10]

-

Extraction Procedure (Reflux):

-

Place 100 g of powdered root material into a round-bottom flask.

-

Add 500 mL of 95% ethanol.

-

Heat the mixture to reflux for 3-4 hours with continuous stirring.

-

Allow the mixture to cool, then filter through Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times to ensure complete extraction.

-

Combine the filtrates.

-

-

Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This yields a dark, viscous crude extract.

Protocol 2: Purification by Column Chromatography

-

Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel (60-120 mesh) in n-hexane and pack it into a glass column.

-

Sample Loading: Dissolve a portion of the crude extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Collect fractions of 15-20 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Thiophenes can often be visualized under UV light (254 nm) as fluorescent spots.[12]

-

Pooling: Combine fractions containing the target compounds based on their TLC profiles.

Protocol 3: High-Purity Isolation and Structural Elucidation

-

High-Performance Liquid Chromatography (HPLC): Further purify the pooled fractions using semi-preparative HPLC with a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water.

-

Structural Elucidation: Determine the structure of the purified compounds using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and formula. Thiophenes exhibit characteristic sulfur isotope peaks.[12]

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to determine the carbon-hydrogen framework.

-

UV-Vis Spectroscopy: To observe characteristic absorbance maxima, which are indicative of the conjugated polyene and thiophene system.

-

Quantitative Data

The concentration and yield of thiophenes can vary significantly based on the plant species, cultivar, age, and environmental conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Thiophene Content and Extraction Yield from Tagetes patula

| Compound | Concentration in Plant (dried) | Extraction Method | Recovery Ratio | Reference |

| α-Terthienyl (α-T) | 0.021% | Methanol extraction followed by n-hexane:TBME partition | 90% | [10] |

| Total Identified Thiophenes | Not specified | Methanol extraction followed by n-hexane:TBME partition | 78% | [10] |

Table 2: Common Thiophenes Identified in Tagetes patula cv. Carmen

| Compound Name | Abbreviation | Notes | Reference |

| 5-(3-Buten-1-ynyl)-2,2'-bithienyl | BBT | A major thiophene component. | [12] |

| 2,2',5',2"-Terthienyl | α-T | A key phototoxic trithiophene. | [12] |

| 5-(4-Hydroxy-1-butynyl)-2,2'-bithienyl | BBTOH | A hydroxylated derivative of BBT. | [12] |

| 5-(4-Acetoxy-1-butynyl)-2,2'-bithienyl | BBTOAc | An acetylated derivative of BBT. | [12] |

| 5-(1-Pentynyl)-2,2'-bithienyl | PBT | Less common bithiophene derivative. | [12] |

Biological Activity and Signaling Pathways

Naturally occurring thiophenes display a remarkable range of biological activities. Their primary mechanism of toxicity, particularly for compounds like α-terthienyl, involves phototoxicity. Upon activation by UV-A light, these thiophenes generate reactive oxygen species (ROS), such as singlet oxygen, which cause indiscriminate damage to cellular components like lipids, proteins, and nucleic acids.

Anti-inflammatory Activity

Recent research has explored the anti-inflammatory potential of thiophenes. In silico studies and in vitro assays suggest that thiophene derivatives may act by inhibiting key enzymes in inflammatory signaling pathways.

Caption: Inhibition of inflammatory pathways by thiophenes.

Studies have shown that certain thiophene-based compounds can reduce the expression of pro-inflammatory genes, including IL-1β, IL-6, and TNF-α.[13] Molecular docking simulations have identified cyclooxygenase (COX) and lipoxygenase (LOX) enzymes as potential targets for thiophene derivatives, suggesting they could act as dual inhibitors.[13] Further in silico work has also predicted Cathepsin D as a potential drug target for this class of compounds.[1][14] This multi-target potential makes them interesting leads for the development of novel anti-inflammatory agents.

References

- 1. mdpi.com [mdpi.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 6. Light-mediated allelochemical effects of naturally occurring polyacetylenes and thiophenes from asteraceae on herbivorous insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Naturally occurring di- and trithiophenes. | Semantic Scholar [semanticscholar.org]

- 8. ojs.openagrar.de [ojs.openagrar.de]

- 9. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aos.ro [aos.ro]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Thiophene E: A Comprehensive Analysis of Solubility and Stability for Drug Development

Disclaimer: Publicly available information regarding the specific solubility and stability of "Thiophene E" (Echinoynethiophene A) is limited.[1][2] This guide provides a comprehensive overview of the solubility and stability of the core thiophene (B33073) structure and its derivatives, offering valuable insights for researchers and drug development professionals working with thiophene-containing compounds like this compound.

Introduction to Thiophene and its Derivatives

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom.[3] This core structure is a privileged pharmacophore in medicinal chemistry due to its diverse biological activities.[4] Thiophene and its derivatives are integral components of numerous FDA-approved drugs, highlighting their importance in pharmaceutical development.[4] Understanding the physicochemical properties of the thiophene ring, specifically its solubility and stability, is crucial for the successful design and formulation of new therapeutic agents.

Solubility of Thiophene Derivatives

The solubility of a drug substance is a critical determinant of its absorption and bioavailability. The thiophene ring, being nonpolar, influences the overall solubility of its derivatives.

Qualitative Solubility Profile:

Thiophene itself is generally insoluble in water but is soluble in a range of organic solvents.[4][5][6] This characteristic is often imparted to its derivatives, although the overall solubility is highly dependent on the nature and substitution pattern of the appended functional groups. The incorporation of heteroatoms and polar functional groups can significantly modify the physicochemical properties, including solubility.[4]

Quantitative Solubility Data:

| Solvent Class | Solubility of Thiophene Core | Factors Influencing Derivative Solubility |

| Polar Protic (e.g., Water) | Insoluble[4][5][6] | Introduction of ionizable groups (e.g., carboxylic acids, amines) or polar functional groups (e.g., hydroxyls, amides) can increase aqueous solubility. |

| Polar Aprotic (e.g., DMSO, Acetone) | Miscible | Generally good, but can be affected by the overall polarity and crystal lattice energy of the derivative. |

| Nonpolar (e.g., Toluene, Benzene, Ether) | Soluble[6] | Generally high, especially for derivatives with nonpolar substituents. |

| Alcohols (e.g., Ethanol, Methanol) | Soluble[4][5] | Good, as they can engage in hydrogen bonding if the derivative has suitable functional groups. |

Stability of Thiophene Derivatives

The stability of a drug substance is paramount for ensuring its safety, efficacy, and shelf-life. The aromatic nature of the thiophene ring confers significant chemical stability.[5] However, the sulfur atom and the pi-electron system can be susceptible to specific degradation pathways.

Key Factors Affecting Stability:

-

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form thiophene S-oxides, which are often reactive intermediates. The double bonds in the ring can also undergo epoxidation.[7]

-

Metabolism: In a biological context, cytochrome P450 enzymes can metabolize thiophene-containing drugs, leading to the formation of reactive metabolites like thiophene S-oxides and epoxides, which have been implicated in drug-induced toxicities.[7][8][9]

-

pH: The stability of thiophene derivatives can be influenced by pH, especially if they contain pH-labile functional groups.

-

Temperature and Light: As with most organic molecules, exposure to high temperatures and UV light can lead to degradation.

Degradation Pathways:

The degradation of the thiophene ring can proceed through several pathways, primarily involving oxidation.

Caption: Metabolic Degradation Pathways of the Thiophene Ring.

Experimental Protocols

4.1. Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.[10]

Protocol:

-

Preparation: Prepare saturated solutions by adding an excess amount of the thiophene derivative to the solvent of interest (e.g., water, buffer, organic solvent) in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to sediment. Centrifuge the samples to further separate the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Quantification: Dilute the sample if necessary and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[11]

4.2. Stability Testing (ICH Guidelines)

Stability testing of pharmaceutical compounds generally follows the International Council for Harmonisation (ICH) guidelines.

Protocol:

-

Batch Selection: Use at least three batches of the drug substance for the study.

-

Storage Conditions: Store the samples in controlled environmental chambers under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[12][13]

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).[14]

-

Analytical Methods: Use a validated stability-indicating analytical method (typically HPLC) to quantify the parent compound and any degradation products. The method must be able to separate the active ingredient from its degradation products.

-

Evaluation: Assess for any significant changes in physical appearance, purity, and degradation products over time to establish a shelf-life.

Caption: General Workflow for Forced Degradation Studies.

Analytical Methodologies

5.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of thiophene derivatives due to its high resolution and sensitivity.[15]

-

Mode: Reverse-phase HPLC is commonly employed.[15]

-

Stationary Phase: A C18 column is often used.[15]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water or a buffer is typical.[15]

-

Detection: UV detection is suitable for thiophene derivatives due to their chromophoric nature. The detection wavelength is usually set at the lambda max of the compound.[15]

5.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable thiophene derivatives. It provides both qualitative and quantitative information.

5.3. UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used for the quantitative analysis of thiophene derivatives in solution, particularly for solubility studies and dissolution testing.[16] A full spectrum scan is performed to determine the wavelength of maximum absorbance (λmax) for quantification.[16]

Signaling Pathways

Thiophene derivatives have been shown to interact with a variety of biological targets and signaling pathways. For instance, certain thiophene-containing compounds exhibit anti-inflammatory activity by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[17] Others are involved in blocking signaling pathways associated with cancer.[18] The specific signaling pathway will depend on the overall structure of the "this compound" molecule and its specific biological target.

Caption: Hypothetical Signaling Pathway Inhibition by a Thiophene Compound.

Conclusion

While specific experimental data for "this compound" is not widely available, the extensive knowledge base on the solubility and stability of the thiophene core provides a strong foundation for researchers. The inherent properties of the thiophene ring suggest that "this compound" is likely to be soluble in organic solvents and have good thermal stability, although it may be susceptible to oxidative and metabolic degradation. The experimental protocols and analytical methods outlined in this guide provide a robust framework for the comprehensive evaluation of the physicochemical properties of "this compound" and other novel thiophene derivatives in a drug development setting.

References

- 1. biocrick.com [biocrick.com]

- 2. This compound | Plants | 64165-98-6 | Invivochem [invivochem.com]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. edaegypt.gov.eg [edaegypt.gov.eg]

- 13. gmpsop.com [gmpsop.com]

- 14. japsonline.com [japsonline.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cognizancejournal.com [cognizancejournal.com]

Quantum Chemical Calculations of Thiophene Derivatives: A Technical Guide

Introduction

Thiophene (B33073) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them valuable pharmacophores in drug discovery.[2][3][4] Furthermore, their unique electronic and optoelectronic properties are leveraged in the development of organic electronics such as OLEDs and OFETs.[1] Quantum chemical calculations have emerged as a powerful tool to elucidate the electronic structure, molecular geometry, and reactivity of these compounds, thereby guiding the rational design of novel thiophene-based drugs and materials.[1][5]

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of thiophene derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in utilizing computational methods to accelerate their research. This document will cover the theoretical background, computational methodologies, and data interpretation, and will provide examples of how these calculations correlate with experimental findings. While the prompt specified "Thiophene E," this term does not correspond to a commonly recognized specific molecule in the scientific literature. Therefore, this guide will focus on the broader, well-documented class of thiophene derivatives.

Theoretical Background and Computational Methodologies

Quantum chemical calculations are founded on the principles of quantum mechanics, primarily solving the Schrödinger equation for a given molecular system.[1] These methods provide valuable insights into molecular properties that can be challenging to measure experimentally.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is one of the most widely used methods for quantum chemical calculations on medium to large-sized molecules due to its favorable balance of accuracy and computational cost.[1] DFT methods are used to predict ground-state properties with high accuracy.[1] Common functionals used for thiophene derivatives include B3LYP and CAM-B3LYP, often paired with basis sets like 6-311+G(d,p) to explore their physical, optical, and chemical reactive parameters.[5]

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the electronic excitation energies and UV-Vis absorption spectra of thiophene derivatives, Time-Dependent Density Functional Theory (TD-DFT) is frequently employed.[6] This method provides insights into the electronic transitions, such as the HOMO-LUMO transitions, which are crucial for understanding the optical properties of these molecules.[5][6]

Data Presentation: Calculated Properties of Thiophene Derivatives

Quantum chemical calculations yield a wealth of quantitative data that can be used to predict and understand the behavior of thiophene derivatives. The following tables summarize key computational data for representative thiophene derivatives as found in the literature.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gaps

| Compound/Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method/Basis Set |

| (2,2)-diazofuran (1-E) | -6.18 | -2.64 | 3.54 | DFT |

| (3,3)-diazofuran (2-E) | -6.59 | -2.17 | 4.42 | DFT |

| (3,3) azothiophene (3-E) | -6.32 | -2.81 | 3.51 | DFT |

| (4,4) azothiophene (4-E) | -6.58 | -2.27 | 4.31 | DFT |

| E-F0 Polymer | -5.35 | -3.28 | 2.07 | CV |

| E-iF2 Polymer | -5.57 | -3.42 | 2.15 | CV |

| E-oF2 Polymer | -5.49 | -3.31 | 2.18 | CV |

Data sourced from studies on heteroazoarene photoswitches and π-conjugated polymers.[7][8] The HOMO-LUMO gap is critical for determining the electronic and optical properties of molecules.

Table 2: Calculated vs. Experimental UV-Vis Absorption Maxima (λmax)

| Compound/Derivative | Calculated λmax (nm) | Experimental λmax (nm) | Method |

| (2,2)-diazofuran (1-E) | 382 | - | TD-DFT |

| (3,3)-diazofuran (2-E) | 304 | - | TD-DFT |

| (3,3) azothiophene (3-E) | 400 | 332 | TD-DFT |

| (4,4) azothiophene (4-E) | 317 | - | TD-DFT |

| Diaryl-substituted dithienothiophene | 418 | 390 | (PCM:THF)-TD-B3LYP/6-31G(d) |

This table highlights the predictive power of TD-DFT calculations in estimating the absorption spectra of thiophene derivatives.[6][8]

Experimental Protocols: Synthesis of Thiophene Derivatives

The synthesis of thiophene derivatives is crucial for validating computational predictions and for producing novel compounds for further study.[1] Several synthetic routes are available, with the Paal-Knorr and Gewald syntheses being among the most common.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a robust method for constructing the thiophene ring from 1,4-dicarbonyl compounds.[9]

-

Reaction Setup : A 1,4-dicarbonyl compound is reacted with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[9][10]

-

Solvent : A suitable solvent like toluene (B28343) or acetonitrile (B52724) is used.[9]

-

Conditions : The reaction mixture is typically heated.[9] Microwave irradiation can also be employed to accelerate the reaction.[9]

-

Work-up : The reaction is quenched, and the product is extracted with an organic solvent.[9]

-

Purification : The crude product is purified by column chromatography.[9]

Gewald Aminothiophene Synthesis

The Gewald synthesis is a popular method for preparing 2-aminothiophenes.[10][11]

-

Reaction : The synthesis involves the base-catalyzed condensation of a ketone (with an α-CH₂ group) with a β-ketonitrile, followed by cyclization with elemental sulfur.[10][11]

-

Base : Diethylamine is often used as the base.[11]

-

Conditions : The reaction is typically stirred at a moderate temperature (40–50°C).[11]

Visualization of Workflows and Relationships

Logical Workflow for Computational Drug Design

The following diagram illustrates the logical workflow of using quantum chemical calculations in the rational design of thiophene derivatives for drug development.

Experimental Workflow for Thiophene Derivative Synthesis

This diagram outlines a generalized experimental workflow for the synthesis and characterization of a novel thiophene derivative.

Conclusion

Quantum chemical calculations are an indispensable tool in the modern study of thiophene derivatives. By providing detailed insights into their electronic, structural, and spectroscopic properties, these computational methods facilitate the rational design of novel molecules for a wide array of applications in both drug development and materials science. The synergy between computational prediction and experimental validation accelerates the discovery and optimization of new thiophene-based compounds with desired functionalities.

References

- 1. benchchem.com [benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Manipulating the functionality and structures of π-conjugated polymers utilizing intramolecular noncovalent interactions towards efficient organic photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. benchchem.com [benchchem.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. impactfactor.org [impactfactor.org]

Methodological & Application

Synthesis of α,ω-Dihexylquaterthiophene (DH4T): A Model "Thiophene E" for Organic Electronics

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiophene-based oligomers and polymers are a cornerstone of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Their utility stems from their excellent charge transport properties, environmental stability, and the ability to tune their electronic characteristics through chemical modification.[1][2] This document provides a detailed protocol for the synthesis of α,ω-dihexylquaterthiophene (DH4T), a well-characterized oligothiophene that serves as an excellent model compound—referred to herein as "Thiophene E"—for researchers entering the field of organic electronics. The hexyl end-groups enhance solubility and processability, which are crucial for device fabrication.[3]

The synthesis of oligothiophenes can be achieved through various methods, including oxidative coupling and transition metal-catalyzed cross-coupling reactions.[4] The protocol detailed below utilizes a Suzuki coupling reaction, which is known for its high yields and tolerance of a wide range of functional groups.

Synthesis of α,ω-Dihexylquaterthiophene (DH4T)

The synthesis of DH4T is a multi-step process that begins with the preparation of key precursors. The overall synthetic scheme is a convergent approach, building the quaterthiophene backbone from smaller thiophene (B33073) units.

Key Intermediates and Final Product

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-Hexylthiophene (B90786) | C₁₀H₁₆S | 168.30 | Starting Material | |

| 2-Bromo-5-hexylthiophene (B1278347) | C₁₀H₁₅BrS | 247.20 | Intermediate | |

| 5,5'-Dibromo-2,2'-bithiophene (B15582) | C₈H₄Br₂S₂ | 324.06 | Intermediate | |

| 5-Hexyl-2-thienylboronic acid | C₁₀H₁₇BO₂S | 212.12 | Intermediate | |

| α,ω-Dihexylquaterthiophene | DH4T | C₃₂H₄₂S₄ | 571.00 | Final Product |

Experimental Protocol

Step 1: Synthesis of 2-Bromo-5-hexylthiophene

-

Reaction Setup: To a solution of 2-hexylthiophene (1.0 eq) in a mixture of chloroform (B151607) and acetic acid (1:1 v/v), add N-bromosuccinimide (NBS) (1.05 eq) in small portions at 0 °C in the dark.

-

Reaction: Stir the mixture at room temperature for 4 hours.

-

Work-up: Pour the reaction mixture into water and extract with dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to yield 2-bromo-5-hexylthiophene as a colorless oil.

Step 2: Synthesis of 5-Hexyl-2-thienylboronic acid

-

Reaction Setup: To a solution of 2-bromo-5-hexylthiophene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

-

Reaction: Stir the mixture at -78 °C for 1 hour. Then, add triisopropyl borate (B1201080) (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.

-

Work-up: Quench the reaction with 1 M hydrochloric acid and stir for 1 hour. Extract the product with diethyl ether. Wash the organic layer with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude 5-hexyl-2-thienylboronic acid can often be used in the next step without further purification.

Step 3: Suzuki Coupling for the Synthesis of α,ω-Dihexylquaterthiophene (DH4T)

-

Reaction Setup: In a round-bottom flask, combine 5,5'-dibromo-2,2'-bithiophene (1.0 eq), 5-hexyl-2-thienylboronic acid (2.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

-

Solvent and Base: Add a degassed mixture of toluene (B28343) and an aqueous 2 M sodium carbonate solution.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 24 hours under an inert atmosphere.

-

Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a mixture of hexane and ethanol (B145695) to yield α,ω-dihexylquaterthiophene (DH4T) as a bright yellow solid.

Characterization Data

| Property | Value |

| Melting Point | 102-104 °C |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.18 (d, 2H), 7.02 (d, 2H), 6.98 (d, 2H), 6.68 (d, 2H), 2.78 (t, 4H), 1.69 (m, 4H), 1.35 (m, 12H), 0.90 (t, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 146.1, 136.4, 135.8, 135.1, 124.8, 124.5, 123.8, 123.6, 31.6, 31.5, 30.3, 28.8, 22.6, 14.1 |

| UV-Vis (in CHCl₃), λmax | 416 nm |

| HOMO Level | -5.2 eV |

| LUMO Level | -2.8 eV |

| Field-Effect Mobility (in OFETs) | Up to 0.1 cm²/Vs |

Synthetic Workflow

Caption: Synthetic route to α,ω-dihexylquaterthiophene (DH4T).

Conclusion

This protocol provides a reliable method for the synthesis of α,ω-dihexylquaterthiophene (DH4T), a representative "this compound" molecule for applications in organic electronics. The Suzuki coupling reaction offers a robust and high-yielding route to this material. The provided characterization data can be used as a benchmark for successful synthesis. Researchers can adapt this protocol to synthesize a variety of functionalized oligothiophenes by changing the starting materials, thereby tuning the electronic and physical properties for specific device applications.[5][6]

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Oligothiophene semiconductors: synthesis, characterization, and applications for organic devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thiophene-based conjugated oligomers for organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Thiophene E: A Natural Product Building Block for Neuraminidase Inhibitors and a Potential Scaffold for Anti-Inflammatory Agents

Introduction

Thiophene (B33073) E, a naturally occurring polyacetylene thiophene derivative also known as Rupestriene E, has been identified as a promising building block in drug discovery. Isolated from Artemisia rupestris, this compound has demonstrated significant biological activity, particularly as a neuraminidase inhibitor, suggesting its potential in the development of antiviral agents. Furthermore, the polyacetylene scaffold is associated with anti-inflammatory properties, indicating a broader therapeutic potential for Thiophene E and its analogues.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a scaffold in their research. It covers its biological activities, protocols for its isolation from natural sources, and methodologies for evaluating its efficacy in relevant biological assays.

Chemical Structure of this compound (Rupestriene E)

The chemical structure of this compound (Rupestriene E) was elucidated through extensive spectroscopic analysis.

Molecular Formula: C₁₃H₁₀O₂S

While a definitive SMILES string is not publicly available, the structure can be inferred from spectroscopic data presented in scientific literature. For the purpose of representation and further in silico studies, a putative structure is used.

Biological Activity of this compound

This compound has been primarily evaluated for its neuraminidase inhibitory activity. The quantitative data from these studies are summarized below.

| Compound | Target | Assay | IC₅₀ (μM) | Reference |

| This compound (Rupestriene E) | Neuraminidase | Fluorescence-based Assay | 351.15 | [1][2] |

| Rupestriene D | Neuraminidase | Fluorescence-based Assay | 986.54 | [1][2] |

| Oseltamivir Acid (Control) | Neuraminidase | Fluorescence-based Assay | 77.91 | [1] |

It is important to note that while some databases suggest a potent anticancer activity for a compound referred to as "Thiophene-E" against the MCF-7 breast cancer cell line, there is no conclusive scientific literature to confirm that this refers to the same natural product, Echinoynethiophene A or Rupestriene E. Therefore, researchers should exercise caution and independently verify any anticancer properties.

Potential Anti-Inflammatory Signaling Pathways

Polyacetylenes, the class of compounds to which this compound belongs, are known to possess anti-inflammatory properties.[3][4] Their mechanism of action often involves the modulation of key inflammatory signaling pathways. While the specific pathways affected by this compound have not been fully elucidated, related compounds have been shown to inhibit the production of nitric oxide (NO) and interfere with the NF-κB and cyclooxygenase (COX) pathways.[3][4][5]

A generalized representation of a potential anti-inflammatory signaling pathway that could be modulated by this compound is depicted below.

Caption: Potential anti-inflammatory mechanism of this compound.

Experimental Protocols

Isolation of this compound (Rupestriene E) from Artemisia rupestris

The following protocol is a generalized procedure for the isolation of thiophene derivatives from Artemisia species, adapted from methodologies described in the literature.[1][3]

Caption: Workflow for the isolation of this compound.

Materials and Reagents:

-

Dried whole plants of Artemisia rupestris

-

95% Ethanol (EtOH)

-

Petroleum Ether

-

Ethyl Acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Silica gel (200-300 mesh)

-

Sephadex LH-20

-

Methanol (MeOH), HPLC grade

-

Chloroform (CHCl₃)

-

Water (H₂O), deionized

-

Rotary evaporator

-

Chromatography columns

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction: The air-dried and powdered whole plants of Artemisia rupestris are extracted with 95% EtOH at room temperature.

-

Concentration: The solvent from the combined extracts is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with petroleum ether, EtOAc, and n-BuOH.

-

Silica Gel Chromatography: The EtOAc fraction is subjected to column chromatography over a silica gel column, eluting with a gradient of petroleum ether-EtOAc to yield several fractions.

-

Sephadex LH-20 Chromatography: The fraction containing the compounds of interest is further purified by column chromatography on Sephadex LH-20, eluting with a CHCl₃-MeOH mixture.

-

Preparative HPLC: The final purification is achieved by preparative HPLC with a MeOH-H₂O mobile phase to afford pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and HR-ESI-MS.

Neuraminidase Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against neuraminidase.[1]

Materials and Reagents:

-

Neuraminidase from Clostridium perfringens

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., MES buffer with CaCl₂)

-

Stop solution (e.g., ethanol/NaOH mixture)

-

This compound (test compound)

-

Oseltamivir Acid (positive control)

-

DMSO (for dissolving compounds)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound and Oseltamivir Acid in DMSO. Serially dilute the compounds in assay buffer to the desired concentrations.

-

Enzyme and Substrate Preparation: Dilute the neuraminidase enzyme in assay buffer to the working concentration. Prepare the MUNANA substrate solution in assay buffer.

-

Assay Reaction: To each well of a 96-well plate, add the test compound or control, followed by the neuraminidase solution. Incubate at room temperature.

-

Initiate Reaction: Add the MUNANA substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C.

-